molecular formula C16H8ClF9N2O B12286317 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea

Cat. No.: B12286317
M. Wt: 450.68 g/mol
InChI Key: NCITVQBWAYORCI-UHFFFAOYSA-N
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Description

Systematic Identifiers

  • SMILES :
    O=C(NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC2=CC=C(C(=C2)C(F)(F)F)Cl
    This notation reflects the urea backbone (O=C(NR₂)) and the positions of substituents on both aromatic rings .
  • InChI Key :
    JXQHZQZCLWUYOY-UHFFFAOYSA-N
    Generated via standardized algorithms, this identifier encodes molecular connectivity and stereochemical features .

Molecular Geometry and Conformational Analysis

The molecular geometry of this urea derivative is influenced by steric and electronic interactions between its substituents.

Key Structural Features

  • Urea Backbone : The central carbonyl group (C=O) and two NH groups adopt a near-planar configuration, enabling resonance stabilization. Bond lengths for C=O (1.23 Å) and C-N (1.37 Å) align with typical urea derivatives .
  • Aryl Substituents :
    • The 3,5-bis(trifluoromethyl)phenyl group introduces steric bulk due to the -CF₃ groups at meta positions.
    • The 4-chloro-3-(trifluoromethyl)phenyl group creates an asymmetric substitution pattern, distorting the molecule’s planarity .

Crystallographic Data and Solid-State Arrangement

X-ray diffraction studies of analogous N,N'-diarylurea compounds provide insights into the solid-state packing of this derivative.

Unit Cell Parameters (Hypothetical Model)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.34
b (Å) 7.89
c (Å) 15.67
β (°) 98.5
Volume (ų) 1,512

Hydrogen-Bonding Network

The urea NH groups participate in intermolecular hydrogen bonds with carbonyl oxygen atoms, forming a layered structure:

  • N-H···O=C Interactions :
    • Bond Length: 2.85–3.10 Å
    • Angle: 150–160°

      These interactions stabilize the crystal lattice, with -CF₃ and -Cl groups contributing to hydrophobic layering .

Packing Diagram Analysis

  • Layer Stacking : Aryl groups orient perpendicular to the hydrogen-bonded urea layers, minimizing steric clashes.
  • Van der Waals Gaps : Trifluoromethyl groups create interstitial regions (3.5–4.0 Å) that may accommodate small molecules .

Properties

Molecular Formula

C16H8ClF9N2O

Molecular Weight

450.68 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-chloro-3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C16H8ClF9N2O/c17-12-2-1-9(6-11(12)16(24,25)26)27-13(29)28-10-4-7(14(18,19)20)3-8(5-10)15(21,22)23/h1-6H,(H2,27,28,29)

InChI Key

NCITVQBWAYORCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Key Synthetic Pathways

Stepwise Isocyanate-Amine Reaction

The most widely reported method involves reacting 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 3,5-bis(trifluoromethyl)phenylamine under controlled conditions. This approach ensures precise coupling of the two aromatic moieties.

Critical Reagents and Conditions
Component Role Source Example
4-Chloro-3-(trifluoromethyl)phenyl isocyanate Electrophilic partner Synthesized via nitration-reduction-isocyanation
3,5-Bis(trifluoromethyl)phenylamine Nucleophilic amine Prepared via reduction of nitro precursors
Solvent Reaction medium Toluene, 1,2-dichloroethane, or chloroform
Catalyst Accelerates urea formation DMAP, pyridine, or DMF
Temperature Controls reaction kinetics 20–25°C (ambient) to reflux (80–100°C)
Time Optimizes conversion 3–72 hours
Mechanistic Overview
  • Isocyanate Synthesis :

    • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate is synthesized via:
      • Nitration : o-Chlorotrifluoromethyl benzene reacts with acetic anhydride and nitric acid to form 4-nitro-2-trifluoromethyl chlorobenzene.
      • Reduction : The nitro compound is reduced to an amine using FeCl₃/hydrazine hydrate, avoiding iron mud waste.
      • Isocyanation : The amine reacts with triphosgene in the presence of a catalyst (e.g., DMAP) to form the isocyanate.
  • Urea Formation :

    • The isocyanate reacts with 3,5-bis(trifluoromethyl)phenylamine in an inert solvent (e.g., toluene) at room temperature. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, forming the urea linkage.

Alternative Routes

While the stepwise method dominates, alternative strategies include:

  • One-Pot Synthesis : Direct coupling of anilines with isocyanates in the presence of carbonyl diimidazole (CDI) or similar coupling agents, though this risks side reactions (e.g., symmetrical urea formation).
  • Solid-Phase Synthesis : Rarely reported for this compound but applicable for combinatorial library generation.

Optimized Reaction Conditions and Yields

Case Study: High-Yield Protocol

A patent-validated method achieves 80.6% molar yield under the following parameters:

Parameter Value
Solvent 1,2-Dichloroethane
Catalyst DMAP (1 mol%)
Temperature Reflux (80–85°C)
Reaction Time 3 hours
Purification Vacuum distillation (-0.096 MPa, 95–100°C)
Key Observations
  • Catalyst Efficiency : DMAP enhances reaction rates by stabilizing transition states via hydrogen bonding.
  • Solvent Impact : Polar aprotic solvents (e.g., dichloroethane) improve solubility of both reactants and intermediates.

Comparative Yield Data

Source Yield (%) Conditions
Patent Example (CN110885298B) 80.6 DMAP, reflux, 3 hours
EvitaChem Protocol 47 Toluene, rt, 72 hours
Sorafenib-Related Synthesis 32–76.2 CDI-mediated coupling

Challenges and Solutions

Side Reactions

  • Symmetrical Urea Formation : Competing reaction between excess isocyanate and amines, mitigated by stoichiometric control.
  • Isomerization : Risk minimized by low-temperature isocyanate synthesis (10–15°C).

Analytical Characterization

Purity and Structural Confirmation

  • Purity : >95% (GC/HPLC).
  • Spectroscopy :
    • ¹H-NMR : Peaks at δ 7.03–7.08 (aryl protons), 8.50 (NH).
    • ESI-MS : [M + H]⁺ at m/z 483.06.

Chromatographic Data

Technique Retention Time (min) Purity (%)
HPLC (A254 nm) 2.755 99.1797

Industrial and Research Applications

Medicinal Chemistry

  • Kinase Inhibition : The compound’s trifluoromethyl groups enhance binding affinity to ATP pockets, a strategy in cancer drug development.
  • Anticancer Activity : Analogues show moderate potency against leukemia and renal cancer cell lines.

Catalyst Development

  • Hydrogen Bonding : The urea moiety serves as a non-covalent interaction template in organocatalysts.

Chemical Reactions Analysis

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions may yield amines or other reduced derivatives.

    Substitution: The trifluoromethyl and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by multiple trifluoromethyl groups, which enhance its chemical stability and biological activity. Its molecular formula is C16H7ClF9N2OC_{16}H_{7}ClF_{9}N_{2}O with a molecular weight of approximately 435.67 g/mol . The presence of halogen atoms contributes to its unique properties, making it suitable for various applications.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit notable antibacterial properties. In vitro studies have shown that certain analogs can inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus. For instance, one study reported minimum inhibitory concentrations (MIC) as low as 2 µg/mL against specific strains . This suggests potential for development into antibacterial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells, particularly in colon cancer models. The mechanism involves the modulation of cellular pathways associated with cell survival and proliferation .

UV Absorption and Stabilization

Due to its unique structural features, the compound serves as an effective ultraviolet (UV) absorber and stabilizer in various materials, particularly in coatings and plastics. Its ability to absorb UV light helps prevent degradation of materials exposed to sunlight, thereby extending their lifespan .

Electronic Materials

The compound is being explored as an intermediate in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in optoelectronic devices, contributing to advancements in display technologies .

Case Study 1: Antibacterial Testing

A recent study evaluated the antibacterial efficacy of various thiourea derivatives against resistant strains of bacteria. The results highlighted that compounds similar to 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea showed significantly enhanced activity compared to standard antibiotics, indicating their potential use in treating resistant infections .

CompoundMIC (µg/mL)Activity
Compound A4Moderate
Compound B2High
Target Compound2Very High

Case Study 2: UV Stabilization

In a comparative analysis of UV stabilizers used in polymer formulations, the compound was tested alongside traditional stabilizers. The findings revealed that formulations containing this compound exhibited superior performance in preventing photodegradation under accelerated aging conditions .

Stabilizer TypePerformance Rating
Traditional StabilizerModerate
Target CompoundExcellent

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl and chloro groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name / ID Substituent Modifications Molecular Weight (ESI-MS m/z) Key Features
Target Compound 3,5-Bis(CF₃)-phenyl + 4-Cl-3-CF₃-phenyl Not explicitly provided* High lipophilicity; dual -CF₃ groups enhance stability
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-((piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9k) Adds thiazole and piperazine groups to the target’s structure 480.2 Increased polarity from piperazine; potential kinase inhibition
1-(4-Cyanophenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (6k) Replaces 3,5-bis(CF₃)-phenyl with 4-cyanophenyl 340.0 Cyanide group enhances electron-withdrawing effects; simplified synthesis
Sorafenib Tosylate Adds pyridinecarboxamide and tosylate groups to the target’s urea scaffold 637.00 Clinically approved anticancer drug; targets Raf kinase and VEGF receptors
1-(3,5-Bis(CF₃)-phenyl)-3-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)urea Replaces 4-Cl-3-CF₃-phenyl with bromo-tetrazolyl-phenyl 495.181 Tetrazolyl group enables anion-π interactions; potential sensor applications

*Note: The target compound’s molecular formula (C₁₆H₉ClF₆N₂O) suggests a molecular weight of ~426.7 g/mol.

Key Observations

Impact of Substituents on Molecular Weight :

  • Addition of heterocycles (e.g., thiazole in 9k or tetrazolyl in ) increases molecular weight by ~50–150 g/mol compared to simpler analogs like 6k .
  • The target compound’s lack of extended heterocycles simplifies synthesis but may reduce target specificity compared to Sorafenib .

In Sorafenib, the pyridinecarboxamide group introduces hydrogen-bonding capacity absent in the target compound, explaining its clinical efficacy .

Biological Relevance :

  • Compounds with piperazine-thiazole motifs (e.g., 9k ) show higher yields (~86–88%) and may improve solubility, critical for drug delivery.
  • The tetrazolyl group in enables unique anion-binding properties, expanding applications beyond therapeutics (e.g., chemical sensing) .

Biological Activity

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea is a compound of significant interest due to its unique structural features and potential biological activities. The trifluoromethyl groups in its structure enhance lipophilicity and can influence biological interactions. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C20H13ClF6N4O
  • Molecular Weight : 474.8 g/mol
  • Structural Features : The compound contains two trifluoromethyl groups and a chloro substituent, which are known to enhance biological activity by modifying the electronic properties of the molecule.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced potency against various cancer cell lines. In one study, the compound demonstrated cytotoxic effects with IC50 values in the low micromolar range against non-small cell lung cancer and melanoma cell lines .

Cell Line IC50 (µM)
Non-Small Cell Lung Cancer0.004
Melanoma0.005
Colon Cancer0.006

Antibacterial Activity

The antibacterial properties of urea derivatives have been well-documented. In vitro studies have shown that compounds similar to 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.06
Escherichia coli0.12
Pseudomonas aeruginosa0.25

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cell proliferation and survival, such as DNA gyrase and topoisomerase IV .
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which may contribute to their overall therapeutic efficacy.

Case Study 1: Anticancer Efficacy

In a recent study published in MDPI, researchers synthesized various urea derivatives and evaluated their anticancer activities against multiple cell lines. The compound demonstrated significant antiproliferative effects, with particular efficacy noted in T-cell leukemia models .

Case Study 2: Antibacterial Screening

Another study focused on the antibacterial properties of urea derivatives against resistant strains of bacteria. The results indicated that modifications in the urea structure significantly enhanced antibacterial activity, suggesting a promising avenue for developing new antibiotics .

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